2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
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Overview
Description
2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The unique structure of this compound, which includes a piperazine ring and an oxadiazole moiety, contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenylpiperazine with a suitable aldehyde to form an intermediate, which is then cyclized with hydrazine hydrate and p-tolyl isocyanate to yield the desired oxadiazole compound. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced derivatives with altered functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-((4-Phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazole: Lacks the p-tolyl group, which may affect its biological activity.
5-(p-Tolyl)-1,3,4-oxadiazole: Lacks the piperazine moiety, which may reduce its pharmacological properties.
4-Phenylpiperazine: Lacks the oxadiazole ring, which is crucial for its diverse biological activities.
Uniqueness
The unique combination of the piperazine ring and oxadiazole moiety in 2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole contributes to its distinct pharmacological profile. This structural arrangement allows for multiple interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-7-9-17(10-8-16)20-22-21-19(25-20)15-23-11-13-24(14-12-23)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKFDWZVFXHAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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